tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
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Overview
Description
tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . It is a solid or semi-solid substance that is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a protecting group such as tert-butyl . The reaction conditions typically include a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and receptor binding.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- tert-Butyl octahydro-1H-pyrrolo[3,4-c]pyridine-1-carboxylate
- tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate
Uniqueness: tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and stability are advantageous .
Properties
CAS No. |
848410-13-9 |
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Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1 |
InChI Key |
HMLJDLIVSQQLPO-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CCNC2 |
SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCNC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCNC2 |
solubility |
not available |
Origin of Product |
United States |
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